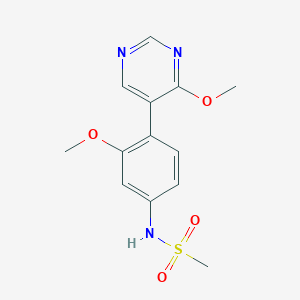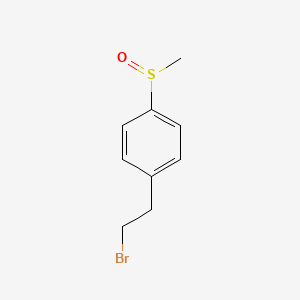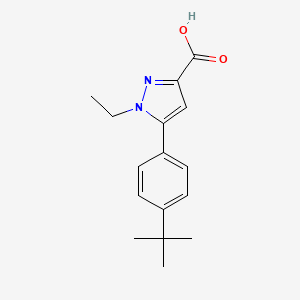![molecular formula C18H18N6O B13878356 10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)
10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KB-64794 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to inhibit specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KB-64794 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This may include halogenation, nitration, and other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of KB-64794 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
KB-64794 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
KB-64794 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of KB-64794 involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
KB-R7943: Another compound known for its inhibitory effects on specific biological pathways.
KB-0742: A compound with similar structural features and biological activities.
Uniqueness
KB-64794 stands out due to its unique combination of functional groups, which confer specific reactivity and selectivity in various chemical and biological contexts. Its ability to inhibit multiple pathways makes it a versatile tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N6O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine |
InChI |
InChI=1S/C18H18N6O/c1-3-5-10-14-20-21-18-19-17-15(22-24(14)18)12-8-6-7-9-13(12)16(17)23-25-11-4-2/h4,6-9H,2-3,5,10-11H2,1H3 |
InChI Key |
RTFPVSRTTKKVKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C3C4=CC=CC=C4C(=NOCC=C)C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



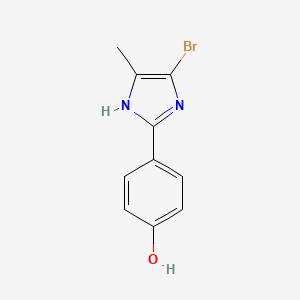
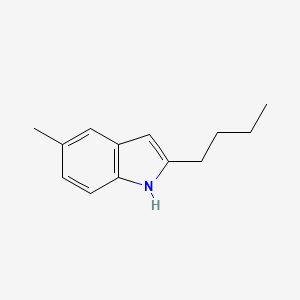
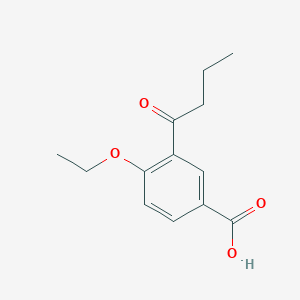
![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
![Tert-butyl 4-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13878310.png)
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
